molecular formula C10H14N2O2 B010416 Ethyl 4-(ethylamino)pyridine-3-carboxylate CAS No. 110960-70-8

Ethyl 4-(ethylamino)pyridine-3-carboxylate

Cat. No.: B010416
CAS No.: 110960-70-8
M. Wt: 194.23 g/mol
InChI Key: ZPHHDSABCXDFIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(ethylamino)nicotinate: is an organic compound with the molecular formula C10H14N2O2 It is a derivative of nicotinic acid, where the carboxyl group is esterified with ethanol, and the amino group is substituted with an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-(ethylamino)nicotinate can be synthesized through several methods. One common approach involves the esterification of nicotinic acid with ethanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, with the removal of water to drive the reaction to completion .

Industrial Production Methods: On an industrial scale, the production of ethyl nicotinate involves the esterification of nicotinic acid with ethanol using a solid acid catalyst. This method is advantageous as it reduces the generation of high-pollution wastewater and is suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(ethylamino)nicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Nicotinic acid derivatives.

    Reduction: Ethyl nipecotinate.

    Substitution: Various substituted nicotinates depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(ethylamino)nicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-(ethylamino)nicotinate involves its interaction with biological targets such as enzymes and receptors. It is metabolized in the body to release nicotinic acid, which then exerts its effects by interacting with nicotinic acid receptors. These receptors are involved in various physiological processes, including lipid metabolism and vasodilation .

Comparison with Similar Compounds

Uniqueness: Ethyl 4-(ethylamino)nicotinate is unique due to the presence of the ethylamino group, which imparts different chemical reactivity and biological activity compared to other nicotinate esters. This makes it a valuable compound for specific applications in medicinal chemistry and organic synthesis.

Properties

CAS No.

110960-70-8

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

ethyl 4-(ethylamino)pyridine-3-carboxylate

InChI

InChI=1S/C10H14N2O2/c1-3-12-9-5-6-11-7-8(9)10(13)14-4-2/h5-7H,3-4H2,1-2H3,(H,11,12)

InChI Key

ZPHHDSABCXDFIX-UHFFFAOYSA-N

SMILES

CCNC1=C(C=NC=C1)C(=O)OCC

Canonical SMILES

CCNC1=C(C=NC=C1)C(=O)OCC

Synonyms

3-Pyridinecarboxylicacid,4-(ethylamino)-,ethylester(9CI)

Origin of Product

United States

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